(10Z)-10-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Overview
Description
(10Z)-10-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione is a complex organic compound with a unique structure that combines elements of pyranochromene and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10Z)-10-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione typically involves multi-step organic reactions. The initial step often includes the formation of the pyranochromene core, followed by the introduction of the dimethoxyphenyl group through a series of substitution reactions. The final step involves the formation of the amino-methylidene linkage under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the reactions. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(10Z)-10-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
(10Z)-10-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (10Z)-10-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to reduced cellular damage. Additionally, it may interact with signaling pathways that regulate inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in organic synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another compound used in organic synthesis for similar purposes.
Uniqueness
(10Z)-10-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(10Z)-10-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-8,8-dimethylpyrano[2,3-f]chromene-2,9-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO6/c1-25(2)24(28)17(14-26-12-11-15-5-8-18(29-3)20(13-15)30-4)22-19(32-25)9-6-16-7-10-21(27)31-23(16)22/h5-10,13-14,26H,11-12H2,1-4H3/b17-14- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUADCHISHMEEI-VKAVYKQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(=CNCCC2=CC(=C(C=C2)OC)OC)C3=C(O1)C=CC4=C3OC(=O)C=C4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)/C(=C\NCCC2=CC(=C(C=C2)OC)OC)/C3=C(O1)C=CC4=C3OC(=O)C=C4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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